N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl (thioether) bridge connecting an indole ring and an acetamide backbone. The indole moiety is substituted at the 1-position with a 4-methylbenzyl group, while the acetamide nitrogen is linked to a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-11-13-21(14-12-18)15-28-16-25(22-8-4-5-10-24(22)28)30-17-26(29)27-23-9-6-7-19(2)20(23)3/h4-14,16H,15,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVXVMMCOCPFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized with a methylphenylmethyl group through Friedel-Crafts alkylation.
Introduction of the Sulfanyl Group: The functionalized indole is then reacted with a thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole intermediate with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
The compound N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing indole and thiazole moieties have demonstrated selective cytotoxicity against various cancer cell lines. In particular, compounds that incorporate sulfanyl groups have shown enhanced activity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with IC50 values suggesting potent anticancer efficacy .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in several studies. Compounds exhibiting similar chemical frameworks have been tested against both Gram-positive and Gram-negative bacteria, revealing promising results comparable to standard antibiotics . The presence of electron-withdrawing groups appears to enhance the antibacterial efficacy of these compounds.
G Protein-Coupled Receptor Modulation
There is emerging evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug design due to their role in various physiological processes. Compounds that modulate GPCR activity can lead to significant therapeutic effects in conditions such as hypertension, diabetes, and cancer .
Neuroprotective Effects
Preliminary research indicates that derivatives of this compound may possess neuroprotective properties. Such compounds are being investigated for their potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Anticancer Efficacy
In a study conducted by Evren et al. (2019), a series of indole-linked thiazoles were synthesized and tested for their anticancer activity against A549 and U251 cell lines. The most active compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thiazole-integrated pyridine derivatives bearing phenoxyacetamide moieties. One derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil . This highlights the therapeutic potential of structurally similar compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the sulfanyl group can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison: 1. N-(2,3-Dimethylphenyl)-2-{[1-(4-Fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide () - Structural Differences: - Sulfonyl (-SO₂-) group replaces sulfanyl (-S-). - 4-Fluorobenzyl substituent instead of 4-methylbenzyl. - Fluorine substitution introduces electronegativity, possibly altering metabolic stability and receptor interactions .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (, Compound 7c) Structural Differences:
- Propanamide backbone (vs. acetamide).
- Oxadiazole-thiazole heterocyclic system replaces indole.
- Impact :
- Oxadiazole and thiazole rings may enhance π-π stacking or metal coordination, influencing enzyme inhibition (e.g., antimicrobial targets).
- Lower molecular weight (375 g/mol) compared to the target compound (estimated ~430–450 g/mol) may affect pharmacokinetics .
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
- Structural Differences :
- Sulfonyl group and 4-chlorobenzoyl substituent on indole.
- Trifluoromethyl groups on the phenyl ring.
- Impact :
- Trifluoromethyl groups increase lipophilicity and metabolic resistance.
- Chlorine and methoxy substituents may enhance halogen bonding or steric effects, altering target selectivity .
Physicochemical Properties
Conformational and Electronic Effects
Dihedral Angles and Planarity :
- In N-substituted 2-arylacetamides (), dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence conformational flexibility and binding to targets like penicillin-binding proteins .
- The target compound’s 4-methylbenzyl group may restrict rotation, favoring a planar indole-acetamide conformation for optimal receptor engagement.
- Electronic Effects: Sulfanyl vs. Methyl substituents (2,3-dimethylphenyl, 4-methylbenzyl) enhance hydrophobicity and steric bulk, which could increase binding affinity to hydrophobic enzyme pockets .
Biological Activity
N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique molecular structure that includes a dimethylphenyl group, an indole moiety, and a sulfanyl acetamide functional group. Its molecular formula and weight are approximately and 356.48 g/mol respectively. This compound has garnered interest for its potential biological activities, which are explored in various studies.
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with acetamide or sulfanyl groups have shown moderate activity against gram-positive bacteria. The presence of specific substituents, such as methoxy groups, can enhance this activity .
- Antitumor Activity : Research indicates that structural features such as the presence of thiazole or indole rings contribute to cytotoxic effects against cancer cell lines. For instance, compounds that include a phenyl ring with electron-donating groups have exhibited significant activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals critical insights into its biological efficacy:
| Structural Feature | Biological Effect |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity and cellular uptake |
| Indole Moiety | Associated with antitumor activity |
| Sulfanyl Acetamide Core | Contributes to antimicrobial properties |
Antimicrobial Activity
A study evaluating the antimicrobial properties of related acetamides found that certain derivatives demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The effectiveness varied based on the functional groups present, with some derivatives achieving an IC50 value significantly lower than standard antibiotics .
Antitumor Activity
In vitro assays on cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxic effects. For example, compounds containing indole structures showed IC50 values in the low micromolar range against various cancer types, indicating strong potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide?
- Methodology : A common approach involves coupling sulfanyl-indole derivatives with acetamide precursors. For example, describes a carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in dichloromethane under triethylamine catalysis at 273 K. Similar protocols can be adapted by substituting 3,4-dichlorophenylacetic acid with the target compound’s indole-sulfanyl intermediate .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques (FT-IR, NMR) be optimized for characterizing this compound?
- Methodology : and outline combined experimental and theoretical approaches for acetamide derivatives. Perform FT-IR to identify sulfanyl (C–S, ~600–700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups. For NMR, use DMSO-d₆ to resolve aromatic protons and confirm methyl/methylene linkages (e.g., 2,3-dimethylphenyl at δ 2.1–2.3 ppm) .
- Validation : Compare experimental spectra with density functional theory (DFT)-simulated spectra (B3LYP/6-311++G** basis set) to validate assignments .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the compound’s structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. highlights asymmetric units with multiple conformers (e.g., dihedral angles varying by ~20° between dichlorophenyl and pyrazolyl rings). For the target compound, grow crystals via slow evaporation (e.g., methylene chloride/hexane) and analyze hydrogen bonding (e.g., N–H⋯O interactions forming R₂²(10) dimers) .
- Data Contradiction : If molecular dynamics simulations conflict with crystallographic data, refine torsional angles using software like SHELXL or OLEX2, accounting for steric repulsion between methyl groups and indole moieties .
Q. What strategies address discrepancies between experimental and computational spectroscopic results?
- Methodology : demonstrates using solvent effect corrections (PCM model) and scaling factors for vibrational modes. If experimental NMR chemical shifts deviate >0.5 ppm from DFT predictions, re-examine solvent polarity or tautomeric equilibria (e.g., keto-enamide forms) .
- Case Study : For sulfanyl-acetamides, revise computational input geometries by incorporating crystallographic coordinates to improve agreement between theory and experiment .
Q. How can hydrogen bonding and π-π interactions influence the compound’s biological activity?
- Methodology : Use SCXRD ( ) and Hirshfeld surface analysis to map intermolecular interactions. For example, the indole sulfanyl group may participate in C–H⋯π stacking with aromatic residues in enzyme binding pockets. Molecular docking (AutoDock Vina) can predict binding affinities by simulating these interactions .
- Advanced Tip : Compare hydrogen-bonding motifs (e.g., dimerization via N–H⋯O) with related structures ( ) to infer solubility and bioavailability trends .
Experimental Design & Data Analysis
Q. Designing a stability study under varying pH and temperature conditions: What parameters are critical?
- Protocol :
Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC-MS at 0, 7, 14, and 30 days.
Identify degradation products (e.g., hydrolysis of the acetamide group to carboxylic acid).
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life. If degradation pathways contradict theoretical predictions (e.g., sulfanyl group instability), revise DFT calculations to include transition states .
Q. How to optimize reaction yields when scaling up synthesis?
- Approach : suggests using phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfanyl-indole coupling. Conduct DoE (Design of Experiments) to vary reaction time (3–24 h), temperature (273–298 K), and solvent polarity (dichloromethane vs. DMF). Use ANOVA to identify significant factors .
- Troubleshooting : If yields drop >10% at >5 g scale, switch to flow chemistry for better heat/mass transfer .
Structural and Functional Insights
Q. What role do methyl substituents (2,3-dimethylphenyl and 4-methylbenzyl) play in conformational rigidity?
- Analysis : SCXRD data ( ) show that methyl groups induce steric hindrance, limiting rotation of the indole sulfanyl moiety. Compare torsional angles (e.g., C–S–C–C dihedral) with methyl-free analogs ( ) to quantify rigidity .
- Implications : Reduced flexibility may enhance selectivity in enzyme inhibition assays by minimizing off-target binding.
Q. How to evaluate the compound’s potential as a kinase inhibitor using in silico tools?
- Methodology :
Perform homology modeling (SWISS-MODEL) to generate kinase structures.
Dock the compound into ATP-binding pockets (Glide SP mode).
Validate predictions with MM-GBSA binding free energy calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
